N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide
Description
Properties
IUPAC Name |
N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-4-7-14(17)16-11(3)15-10(2)12-8-5-6-9-13(12)18-15/h5-6,8-9,11H,1-3H3,(H,16,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPWWNIEJFPAW-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=C(C2=CC=CC=C2S1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@H](C)C1=C(C2=CC=CC=C2S1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-methylthiophene, under palladium-catalyzed conditions.
Introduction of the Alkyne Group: The alkyne group is introduced via a Sonogashira coupling reaction, where the benzothiophene derivative is reacted with an appropriate alkyne, such as but-2-yn-1-ol, in the presence of a palladium catalyst and a copper co-catalyst.
Amidation Reaction: The final step involves the amidation of the alkyne-substituted benzothiophene with an amine, such as ®-1-phenylethylamine, under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alkenes or alkanes.
Substitution: Substituted derivatives with various functional groups replacing the amide group.
Scientific Research Applications
N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Structural Analog: (E)-N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)...but-2-ynamide (Patent Compound, )
Key Similarities :
- Aromatic Substitution : The 3-methylbenzyloxy group in the patent compound and the 3-methylbenzothiophene in the target compound suggest a preference for methyl-substituted aromatic systems.
Key Differences :
- Core Structure: The patent compound contains a quinoline core with tetrahydrofuran and chlorophenyl substituents, whereas the target compound features a benzothiophene ring.
Structural Analog: N-[(1-Methyl-1H-indol-3-yl)methyl]-N-[2-oxo-1-phenyl...but-2-ynamide (5a, )
Key Similarities :
Key Differences :
- Heterocyclic Core : Compound 5a incorporates an indole ring, whereas the target compound uses a benzothiophene.
Functional Group Analog: N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide ()
Key Similarities :
- Chiral Ethyl Linker : Both compounds feature a chiral ethyl group, though the target compound uses a benzothiophene substituent instead of a 4-chlorophenyl group.
Key Differences :
- Functional Groups : The cyanamide group (C≡N–NH–) differs significantly from the but-2-ynamide group (HC≡C–CO–NH–), impacting reactivity and hydrogen-bonding capacity.
Application-Focused Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Key Similarities :
- Methyl-Substituted Aromatic Ring : Both compounds include methyl groups on aromatic systems, which may influence steric or electronic properties.
Key Differences :
- Functional Groups : The benzamide and hydroxy groups in contrast with the but-2-ynamide and benzothiophene in the target compound.
Data Table: Comparative Analysis of Key Features
Biological Activity
N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide is a synthetic compound notable for its unique structural features, which include a butynamide moiety and a substituted benzothiophene. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties and reactivity in various chemical transformations.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 257.4 g/mol. The presence of a chiral center at the ethyl position contributes to its stereochemical properties, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NOS |
| Molecular Weight | 257.4 g/mol |
| CAS Number | 2411180-91-9 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's ynamide structure allows it to participate in nucleophilic and electrophilic reactions, making it versatile in synthetic applications and potentially in biological systems.
Interaction Studies
Studies have indicated that compounds with similar structures can exhibit significant binding affinities to various receptors, suggesting that this compound may also show similar interactions. Research has focused on:
- Binding Affinity : Evaluating how well the compound binds to specific enzymes or receptors.
- Reactivity : Understanding how the compound reacts under physiological conditions.
Anticancer Properties
Research has highlighted the anticancer potential of compounds related to this compound. The benzothiophene ring is known for its aromaticity and ability to stabilize radical species, which can be crucial in cancer treatment strategies.
Case Study: Anticancer Efficacy
In a study examining derivatives of benzothiophene, compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was suggested to involve induction of apoptosis and inhibition of cell proliferation.
Synthesis and Reactivity
The synthesis of this compound can be achieved through several methods, often involving the reaction of ynamides with electrophiles or through catalytic processes.
Catalytic Applications
Ynamides are recognized for their reactivity in catalytic intermolecular annulations, which produce structurally diverse amino heterocycles. This versatility is crucial for developing new therapeutic agents.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Methylbenzothiophene | Benzothiophene core | Anticancer | Simpler structure without alkyne |
| Butynamide derivatives | Alkyne functional group | Varies widely | Focus on amide functionality |
| Ynamides with different aryl groups | Varied based on substituents | Potentially diverse | Influence of substituents on reactivity |
Q & A
Q. Key Data from Literature
| Reactants | Conditions | Yield | Purification Method | Reference |
|---|---|---|---|---|
| Benzothiophene derivative, but-2-ynoic acid | EDC/HOBt, DMF, rt, 12h | 82% | Column chromatography (SiO₂, hexane/EtOAc) | |
| Gold catalyst (Ph₃PAuNTf₂), THF, 60°C | 54–86% | Recrystallization (EtOH/H₂O) |
What spectroscopic and crystallographic methods are recommended for structural characterization?
Basic Research Question
Rigorous structural confirmation involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon hybridization (e.g., alkyne signals at δ ~90–100 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- X-ray Crystallography : For absolute stereochemistry determination. SHELXL refinement (via Olex2 or similar software) is recommended for chiral centers .
Q. Example NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Alkyne (C≡CH) | 1.8–2.2 | Singlet | |
| Benzothiophene aromatic protons | 6.9–7.5 | Multiplet |
How can researchers assess the compound's stereochemical purity?
Basic Research Question
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers. Retention time comparison against racemic mixtures is critical .
- Optical Rotation : Measure [α]D²⁵ using a polarimeter (e.g., (1R)-configuration shows specific rotation ranges) .
- Circular Dichroism (CD) : Correlate Cotton effects with known configurations of similar benzothiophene derivatives .
What in vitro models are suitable for evaluating its neuropharmacological activity?
Advanced Research Question
- Dopamine/Serotonin Release Assays : Use rat striatal synaptosomes or HEK-293 cells transfected with human monoamine transporters. Measure neurotransmitter levels via HPLC-ECD .
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cell lines (e.g., SH-SY5Y) to assess receptor modulation .
- Competitive Binding Studies : Radiolabeled ligands (e.g., [³H]WIN35428 for dopamine transporters) to determine IC₅₀ values .
How to design SAR studies to optimize its biological activity?
Advanced Research Question
- Substituent Variation : Modify the benzothiophene’s 3-methyl group (e.g., CF₃, Cl) or the alkyne’s terminal position (e.g., aryl vs. alkyl).
- Computational Modeling : Docking studies (AutoDock Vina) against homology models of neurotransmitter transporters to predict binding affinities .
- In Vivo Validation : Zebrafish or rodent models for behavioral assays (e.g., locomotor activity, forced swim test) .
Q. SAR Data Example
| Substituent | Dopamine Uptake Inhibition (IC₅₀, nM) | Selectivity (vs. Serotonin) |
|---|---|---|
| 3-Methyl (Parent) | 120 ± 15 | 8-fold |
| 3-CF₃ | 45 ± 6 | 12-fold |
What strategies address discrepancies in reported biological data?
Advanced Research Question
- Reproducibility Checks : Ensure batch-to-batch compound consistency via HPLC purity (>98%) and chiral analysis .
- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., electrophysiology) to confirm target engagement .
- Meta-Analysis : Use statistical tools (e.g., Prism) to compare datasets across studies, accounting for variables like cell line passage number or animal strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
